molecular formula C2H3Na2O5P B14635149 Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt CAS No. 55920-25-7

Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt

Cat. No.: B14635149
CAS No.: 55920-25-7
M. Wt: 184.00 g/mol
InChI Key: ULYRRVKSWSPMIE-UHFFFAOYSA-L
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Description

Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt is a chemical compound that features a phosphonic acid functional group. This group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using HCl) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the oxidation of phosphinic acid to form the phosphonic acid functional group simultaneously with the formation of the P–C bond .

Industrial Production Methods

In industrial settings, the production of phosphonic acids often involves the use of phosphorous acid (H₃PO₃) as a starting material. The process typically includes the formation of the phosphonic acid functional group and the subsequent conversion to the disodium salt form. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphinic acid derivatives .

Scientific Research Applications

Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt is unique due to its specific functional group arrangement, which imparts distinct properties such as enhanced water solubility and coordination capabilities. These characteristics make it particularly useful in applications requiring high solubility and reactivity .

Properties

CAS No.

55920-25-7

Molecular Formula

C2H3Na2O5P

Molecular Weight

184.00 g/mol

IUPAC Name

disodium;[methoxy(oxido)phosphoryl]formate

InChI

InChI=1S/C2H5O5P.2Na/c1-7-8(5,6)2(3)4;;/h1H3,(H,3,4)(H,5,6);;/q;2*+1/p-2

InChI Key

ULYRRVKSWSPMIE-UHFFFAOYSA-L

Canonical SMILES

COP(=O)(C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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